molecular formula C23H20N2O2 B5050831 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate CAS No. 5489-50-9

4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate

Cat. No.: B5050831
CAS No.: 5489-50-9
M. Wt: 356.4 g/mol
InChI Key: YEASCLFTFSBMLB-UHFFFAOYSA-N
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Description

4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a phenyl acetate group attached to the pyrazole ring, which is further substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The phenyl acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may produce dihydropyrazole compounds.

Scientific Research Applications

4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl acetate group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-17(26)27-21-14-12-18(13-15-21)22-16-23(19-8-4-2-5-9-19)25(24-22)20-10-6-3-7-11-20/h2-15,23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEASCLFTFSBMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385939
Record name ChemDivAM_000203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5489-50-9
Record name ChemDivAM_000203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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